Chemical and physical properties of Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate
Chemical and physical properties of Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate
An In-Depth Technical Guide to Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a foundational understanding by integrating known data, predictive models, and a comparative analysis with its well-documented piperidine analogue, Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. The guide delves into a proposed synthetic route, explores the characteristic reactivity of its key functional groups—the terminal alkyne and the tert-butoxycarbonyl (Boc) protecting group—and outlines essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their synthetic endeavors.
Introduction and Structural Context
Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate is a unique bifunctional molecule incorporating a tetrahydropyran (oxane) ring, a quaternary stereocenter, a terminal alkyne, and a tert-butoxycarbonyl (Boc) protecting group. The oxane scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and its favorable metabolic stability. The terminal alkyne serves as a versatile chemical handle for a wide array of transformations, most notably in "click chemistry" and transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2][3][4] The Boc-protected carboxylate at the 4-position introduces a sterically hindered quaternary center, a structural feature that can impart unique conformational constraints and metabolic stability to drug candidates.
Given the nascent stage of research on this specific oxane derivative, as evidenced by the lack of extensive literature[5], we will draw parallels with its nitrogen-containing counterpart, Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. This analogue shares the same propargyl and Boc-ester functionalities on a six-membered saturated heterocycle, providing a valuable reference for predicting chemical behavior and reactivity.
Physicochemical Properties
The known and predicted physicochemical properties of Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate are summarized below. For comparative purposes, the experimentally-derived properties of the analogous piperidine compound are also presented.
Table 1: Physicochemical Properties of Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate
| Property | Value | Source |
| CAS Number | 2193067-75-1 | NextSDS[6] |
| Molecular Formula | C₁₃H₂₀O₃ | PubChemLite[5] |
| Molecular Weight | 224.30 g/mol | Calculated |
| Monoisotopic Mass | 224.14125 Da | PubChemLite[5] |
| Predicted XlogP | 1.8 | PubChemLite[5] |
| SMILES | CC(C)(C)OC(=O)C1(CCOCC1)CC#C | PubChemLite[5] |
| InChIKey | QZCBHOYIJGRPJQ-UHFFFAOYSA-N | PubChemLite[5] |
Table 2: Physicochemical Properties of the Analogous Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
| Property | Value | Source |
| CAS Number | 301185-41-1 | PubChem[7] |
| Molecular Formula | C₁₃H₂₁NO₂ | PubChem[7] |
| Molecular Weight | 223.31 g/mol | PubChem[7] |
| Physical Form | Solid or viscous liquid | Sigma-Aldrich |
| XLogP3 | 2.4 | PubChem[7] |
Synthesis and Reactivity
As of the date of this guide, a specific, published synthetic procedure for Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate has not been identified. However, based on established principles of organic synthesis, a plausible and efficient route can be proposed starting from the commercially available Tert-butyl oxane-4-carboxylate.
Proposed Synthesis: Propargylation of a β-Keto Ester Equivalent
The most direct approach involves the deprotonation of the α-carbon to the ester carbonyl, followed by alkylation with a propargyl halide. This is a classic strategy for the C-alkylation of enolates.
Step 1: Deprotonation The starting material, Tert-butyl oxane-4-carboxylate, can be treated with a strong, non-nucleophilic base to generate the corresponding enolate. Lithium diisopropylamide (LDA) is a suitable choice for this transformation, typically performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to minimize side reactions.
Step 2: Alkylation The in-situ generated enolate is then quenched with an electrophilic propargyl source, such as propargyl bromide. The reaction should be maintained at a low temperature initially and then allowed to warm to room temperature to drive the alkylation to completion.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic route to the target compound.
Core Reactivity of Functional Groups
The chemical utility of Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate is dictated by the reactivity of its two primary functional moieties: the terminal alkyne and the Boc-ester.
The terminal alkyne is a highly versatile functional group in organic synthesis.[1] Its linear geometry and the acidity of the terminal proton (pKa ≈ 25) allow for a diverse range of transformations.
-
Click Chemistry: The terminal alkyne is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery and bioconjugation.
-
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful method for constructing complex molecular frameworks.
-
Alkynylation Reactions: The terminal proton can be removed by a strong base to form a nucleophilic acetylide, which can then participate in addition reactions with various electrophiles, such as aldehydes and ketones, to form propargylic alcohols.
The Boc group is a widely used protecting group for carboxylic acids and amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[8][9][10]
-
Deprotection: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[9][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. This deprotection unmasks the carboxylic acid at the 4-position of the oxane ring, making it available for further functionalization, such as amide bond formation.
Deprotection Mechanism Workflow:
Caption: Acid-catalyzed deprotection of the Boc group.
Safety and Handling
While specific toxicological data for Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate is not available, hazard classifications have been noted.[8] Furthermore, the safety profile of the structurally similar piperidine analogue provides a useful surrogate for assessing potential risks.
Hazard Classifications for Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate: [8]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate represents a promising, albeit underexplored, building block for the synthesis of novel chemical entities. Its unique combination of a conformationally constrained oxane core, a versatile terminal alkyne handle, and a readily cleavable Boc-protecting group makes it an attractive scaffold for generating molecular diversity in drug discovery programs. While direct experimental data remains limited, this guide provides a solid foundation for its potential synthesis, reactivity, and safe handling by leveraging established chemical principles and comparative data from its piperidine analogue. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential in the field of medicinal chemistry.
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